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Methyl phosphoethanolamine - 2375-05-5

Methyl phosphoethanolamine

Catalog Number: EVT-1581617
CAS Number: 2375-05-5
Molecular Formula: C3H10NO4P
Molecular Weight: 155.09 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Methyl phosphoethanolamine is a compound that plays a significant role in various biochemical processes, particularly in the synthesis of phosphatidylcholine, an essential component of cell membranes. This compound is derived from phosphoethanolamine and is involved in methylation reactions that contribute to lipid metabolism in both plants and certain eukaryotic organisms, including parasites.

Source

Methyl phosphoethanolamine can be sourced from natural biological processes, particularly in plants and some microorganisms. It is synthesized through enzymatic reactions involving phosphoethanolamine methyltransferases, which utilize S-adenosylmethionine as a methyl donor.

Classification

Methyl phosphoethanolamine is classified as a phospholipid precursor. It belongs to a broader category of compounds known as phosphoethanolamines, which are vital in the biosynthesis of various lipids, particularly phosphatidylcholine.

Synthesis Analysis

Methods

The synthesis of methyl phosphoethanolamine primarily occurs through the action of phosphoethanolamine methyltransferases. These enzymes facilitate a series of methylation steps that convert phosphoethanolamine into its methylated derivatives. The process typically involves three sequential methylation reactions:

  1. First Methylation: Phosphoethanolamine is converted to monomethylphosphoethanolamine.
  2. Second Methylation: Monomethylphosphoethanolamine is further methylated to dimethylphosphoethanolamine.
  3. Third Methylation: Dimethylphosphoethanolamine is finally converted to trimethylphosphoethanolamine or phosphocholine.

Technical Details

Molecular Structure Analysis

Structure

Methyl phosphoethanolamine has a complex molecular structure characterized by the presence of a phosphate group attached to an ethanolamine backbone. The chemical structure can be represented as follows:

  • Chemical Formula: C5_5H15_{15}N2_2O4_4P
  • Molecular Weight: 184.16 g/mol

Data

The molecular geometry includes:

  • A central phosphorus atom bonded to four oxygen atoms (one double-bonded).
  • An ethanolamine group (NH2_2CH2_2CH2_2OH) attached via the phosphate group.

This structure allows for various interactions with other biomolecules, facilitating its role in lipid synthesis.

Chemical Reactions Analysis

Reactions

Methyl phosphoethanolamine participates in several key biochemical reactions:

  1. Methylation Reactions: As previously mentioned, it undergoes three successive methylations to form phosphocholine.
  2. Conversion to Phosphatidylcholine: Phosphocholine can then be further processed into phosphatidylcholine through the action of other enzymes such as choline kinase and cytidine diphosphate-choline pathway enzymes.

Technical Details

The enzymatic activity involved in these reactions is tightly regulated by cellular conditions, including substrate availability and enzyme concentration. For instance, the presence of S-adenosylmethionine significantly enhances the rate of these methylation reactions.

Mechanism of Action

Process

The mechanism by which methyl phosphoethanolamine functions primarily revolves around its role as a substrate for methylation reactions leading to the formation of more complex lipids. The key steps include:

  1. Binding: The enzyme binds to both S-adenosylmethionine and the substrate (phosphoethanolamine).
  2. Methyl Transfer: A methyl group is transferred from S-adenosylmethionine to the nitrogen atom of phosphoethanolamine.
  3. Release: The product (methylated derivative) is released, and S-adenosylhomocysteine is generated as a byproduct.

Data

Studies have shown that this process is crucial for maintaining cellular membrane integrity and function, particularly in rapidly dividing cells where lipid synthesis is paramount.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Methyl phosphoethanolamine typically appears as a white crystalline solid.
  • Solubility: It is soluble in water and polar solvents due to its ionic nature.

Chemical Properties

  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts readily with nucleophiles due to the presence of the phosphate group, facilitating further biochemical transformations.

Relevant data indicates that its reactivity profile makes it an important intermediate in metabolic pathways involving lipid synthesis.

Applications

Scientific Uses

Methyl phosphoethanolamine has several important applications in scientific research:

  1. Lipid Metabolism Studies: It serves as a critical intermediate in studies focused on lipid biosynthesis pathways.
  2. Biochemical Research: Understanding its role can provide insights into metabolic disorders related to lipid metabolism.
  3. Agricultural Biotechnology: Its synthesis pathway has implications for improving crop resilience through enhanced lipid composition.
Introduction: Methyl Phosphoethanolamine in Biological Systems

Role in Phospholipid Biosynthesis Pathways

The generation and utilization of methyl phosphoethanolamine are catalyzed by phosphoethanolamine N-methyltransferases (PMTs), defining a specialized metabolic route for de novo choline headgroup production.

The Three-Step Methylation Cascade

PMTs sequentially convert phosphoethanolamine (P-Etn) to phosphocholine (P-Cho) via P-MME and phosphodimethylethanolamine (P-DME):

P-Etn + SAM → P-MME + SAH  P-MME + SAM → P-DME + SAH  P-DME + SAM → P-Cho + SAH  

Table 1: Kinetic Parameters of Methyl Transfer to Phosphoethanolamine and Intermediates

Enzyme SourceSubstrateKm (mM)Catalytic Efficiency (kcat/Km, M⁻¹s⁻¹)Primary ProductReference
Plasmodium falciparum PMTP-Etn0.211.8 × 10⁴P-Cho [6]
Plasmodium vivax PMTP-Etn0.211.7 × 10⁴P-Cho [6]
Plasmodium knowlesi PMTP-Etn0.102.5 × 10⁴P-Cho [6]
Arabidopsis thaliana PMT1P-Etn0.35*8.0 × 10³*P-MME [4]
Glycine max (Soybean) PMTP-Etn0.40*7.2 × 10³*P-MME [8]
Caenorhabditis elegans PMT-1P-Etn0.181.2 × 10⁴P-MME [1]
Rubellimicrobium thermophilum PmtP-Etn0.31*NDP-Cho [5]

Estimated from published data; ND = Not Determined

Key biochemical characteristics of this pathway include:

  • Differential Domain Architectures: Plant and nematode PMTs often possess bipartite structures with N- and C-terminal methyltransferase domains exhibiting distinct substrate specificities. The N-terminal domain primarily catalyzes the first methylation (P-Etn → P-MME), while the C-terminal domain performs subsequent methylations (P-MME → P-DME → P-Cho). In contrast, Plasmodium PMTs are monopartite, utilizing a single active site for all three reactions [1] [2] [6].
  • Catalytic Mechanism: Structural studies of Plasmodium falciparum PMT reveal a conserved catalytic dyad (Tyr19-His132) acting as a "latch" to secure substrates. This dyad facilitates proton transfer during methylation, with mutagenesis (e.g., Y19F, H132A) abolishing activity [2]. SAM binding induces conformational changes, positioning the phosphobase substrate (P-Etn, P-MME, or P-DME) for nucleophilic attack on the methylsulfonium of SAM [2] [6].
  • Feedback Regulation: In plants like soybean and carrot, PMT activity is inhibited by physiological concentrations of choline or phosphocholine, preventing overaccumulation of PtdCho and its metabolites. This regulation occurs at the transcriptional and post-translational levels [4] [8].

Pathway Integration and Branch Points

P-MME sits at a critical metabolic junction:

  • Methylation Continuation: P-MME is the obligate substrate for PMT-catalyzed second methylation en route to P-Cho.
  • Diacylglycerol Incorporation: P-MME can enter the Kennedy pathway via the ethanolaminephosphotransferase (EPT) reaction:
CDP-ethanolamine + DAG → Ptd-Etn + CMP  (Minor route for P-MME)  P-MME + CTP → CDP-MME + PPi  CDP-MME + DAG → Ptd-MME + CMP  

Ptd-MME can then serve as a substrate for phospholipid N-methyltransferases (PLMTs) to form Ptd-DME and ultimately PtdCho [4] [9]. In Arabidopsis, PLMTs (e.g., AtNMT1/3) specifically methylate Ptd-MME and Ptd-DME but cannot utilize Ptd-Etn [4] [10]. This compartmentalization necessitates P-MME production for PtdCho synthesis when Ptd-Etn methylation is constrained.

Significance in Membrane Biogenesis Across Eukaryotes

P-MME production via PMT is indispensable for membrane assembly in diverse eukaryotes lacking efficient phosphatidylethanolamine N-methylation or choline uptake systems.

Plants: Osmoprotection and Developmental Roles

Plant PMTs (PEAMTs) are primarily cytosolic enzymes regulating flux into PtdCho and its derivative, the osmoprotectant glycine betaine (GB):

  • Choline Precursor Synthesis: P-MME methylation ultimately generates P-Cho, hydrolyzed to free choline. In stress-tolerant species (spinach, sugar beet), choline is oxidized to GB, protecting cellular structures during drought or salinity [4] [8]. Arabidopsis peamt1 mutants exhibit stunted roots and hypersensitivity to salt stress, underscoring P-MME’s role in choline provision [8].
  • Tissue-Specific Expression: Soybean GmPEAMT1 and GmPEAMT2 show divergent expression patterns—GmPEAMT1 is highly expressed in roots and nodules, while GmPEAMT2 predominates in stems and developing seeds. This suggests specialized roles in root symbiosis and seed phospholipid storage [8].
  • Membrane Homeostasis: Transgenic wheat expressing Spinacia oleracea PMT exhibits increased PtdCho content and altered fatty acid saturation, enhancing frost tolerance by stabilizing membranes against cold-induced phase transitions [1] [4].

Parasites: Essentiality in Host-Independent Survival

Apicomplexan parasites (Plasmodium spp., Toxoplasma gondii) rely entirely on PMT for de novo choline synthesis, as they lack functional phosphatidylethanolamine methyltransferases and cannot efficiently scavenge host choline:

  • Genetic Essentiality: Plasmodium falciparum PMT (PfPMT) knockouts are non-viable during blood-stage development. Mutants accumulate P-Etn and P-MME, depleting P-Cho and PtdCho, leading to aberrant membrane structures and impaired organelle biogenesis [1] [6].
  • Compartmentalized Synthesis: Plasmodium PMT localizes to the parasite cytosol. P-MME and downstream products are incorporated into membranes of the parasitophorous vacuole, inner membrane complex, and endoplasmic reticulum. Disruption causes multilamellar vesicle accumulation and impaired hemozoin crystallization [6] [10].
  • Therapeutic Target Validation: Inhibitors like amodiaquine and NSC158011 bind Plasmodium PMTs at allosteric sites, disrupting P-MME and P-Cho synthesis. Expression of functional PkPMT (P. knowlesi) or PvPMT (P. vivax) in yeast pem1Δpem2Δ mutants rescues growth by restoring PtdCho synthesis from ethanolamine, confirming functional conservation and drug target potential [6].

Table 2: Physiological Impact of Methyl Phosphoethanolamine Pathway Disruption Across Organisms

OrganismGenetic ModificationP-MME/P-Cho ChangeMembrane PhenotypePhysiological Defect
Plasmodium falciparumPMT knockoutP-Etn↑, P-MME↑, P-Cho↓Multilamellar vesicles, fragmented ERLethal (asexual stage)
Saccharomyces cerevisiaepem1Δpem2Δ (PLMT mutants)P-MME↑*Reduced ER-PM contact sitesCholine auxotrophy
Arabidopsis thalianapeamt1 T-DNA insertionP-Cho↓ (roots)Altered root epidermal cell polarityShort roots, salt hypersensitivity
Glycine max (Soybean)GmPEAMT1 RNAiP-MME↑ (nodules)Reduced symbiosome membrane integrityImpaired nitrogen fixation
Caenorhabditis eleganspmt-1(RNAi)P-Etn↑, P-MME↓Germline apoptosisEmbryonic lethality, P0 sterility
Rubellimicrobium thermophilumPmt deletionP-Cho↓Increased membrane permeabilityThermosensitivity

*In yeast pem1Δpem2Δ, P-MME accumulates only if ethanolamine is supplemented and PMT is expressed ectopically.

Bacteria and Nematodes: Niche Adaptation

While less universal than in plants/parasites, PMT activity occurs in select bacteria and nematodes:

  • Thermophilic Bacteria: Rubellimicrobium thermophilum encodes an R-type PMT catalyzing complete P-Etn → P-Cho conversion. Deletion reduces PC content and impairs growth at optimal temperatures (50°C), suggesting P-MME-derived phospholipids stabilize membranes under thermal stress [5]. Melghirimyces thermohalophilus PMT primarily generates P-MME, indicating specialized roles for monomethylated phospholipids in halophilic thermophiles.
  • Nematode Development: C. elegans PMT-1 specifically produces P-MME from P-Etn. RNAi knockdown depletes P-MME and Ptd-MME, causing larval arrest and sterility, phenotypes un-rescuable by choline supplementation. This highlights the non-redundant role of P-MME-derived lipids in nematode gametogenesis and neurodevelopment [1] [4].

Properties

CAS Number

2375-05-5

Product Name

Methyl phosphoethanolamine

IUPAC Name

2-aminoethyl methyl hydrogen phosphate

Molecular Formula

C3H10NO4P

Molecular Weight

155.09 g/mol

InChI

InChI=1S/C3H10NO4P/c1-7-9(5,6)8-3-2-4/h2-4H2,1H3,(H,5,6)

InChI Key

RHZOTNIARPBHQF-UHFFFAOYSA-N

SMILES

COP(=O)(O)OCCN

Synonyms

methyl phosphoethanolamine
MPE-PEA

Canonical SMILES

COP(=O)(O)OCCN

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